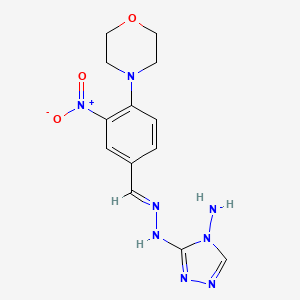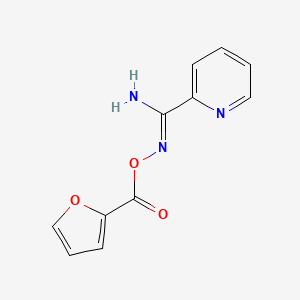
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide, also known as TOFA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. TOFA is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis and energy metabolism.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been used extensively in scientific research to investigate the role of ACC in various biological processes, including lipid metabolism, insulin signaling, and cancer. In particular, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to inhibit the growth of cancer cells by suppressing fatty acid synthesis, which is essential for cancer cell proliferation. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been used to study the effects of ACC inhibition on glucose metabolism and insulin sensitivity, which are important in the development of metabolic disorders such as diabetes.
Wirkmechanismus
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide acts as a competitive inhibitor of ACC by binding to the biotin carboxylase domain of the enzyme. This prevents the conversion of acetyl-CoA to malonyl-CoA, which is a key step in the synthesis of fatty acids. As a result, the levels of intracellular fatty acids are reduced, leading to the suppression of cancer cell growth and the improvement of insulin sensitivity.
Biochemical and Physiological Effects
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of fatty acid synthesis, the suppression of cancer cell growth, and the improvement of glucose metabolism and insulin sensitivity. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has several advantages for lab experiments, including its high potency and specificity for ACC inhibition, as well as its ability to penetrate cell membranes and inhibit intracellular fatty acid synthesis. However, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide also has some limitations, including its potential cytotoxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide, including the development of more potent and selective ACC inhibitors, the investigation of the effects of ACC inhibition on other biological processes, such as autophagy and inflammation, and the evaluation of the therapeutic potential of ACC inhibitors in the treatment of metabolic disorders and cancer. Additionally, the use of N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide in combination with other drugs or therapies may provide synergistic effects and improve treatment outcomes.
Synthesemethoden
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide can be synthesized through a multistep process involving the reaction of fluorenone with tert-butyl hydroperoxide, followed by the reaction with hydroxylamine hydrochloride, and then with isobutyl chloroformate. The resulting intermediate is then reacted with ammonia to produce N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide in high yield and purity.
Eigenschaften
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-18(2,10-20)19-17(22)14-9-5-8-13-15(14)11-6-3-4-7-12(11)16(13)21/h3-9,20H,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSXJRXSUMONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)



![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)

![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)
![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)

![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)
![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)

![ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5774271.png)